molecular formula C9H12ClN3O2 B1532043 4-chloro-5-(3-hydroxypiperidin-1-yl)pyridazin-3(2H)-one CAS No. 2091602-88-7

4-chloro-5-(3-hydroxypiperidin-1-yl)pyridazin-3(2H)-one

Cat. No. B1532043
M. Wt: 229.66 g/mol
InChI Key: XFEKAPNMCROBGX-UHFFFAOYSA-N
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Description

Typically, the description of a chemical compound includes its IUPAC name, common name, and structural formula.



Synthesis Analysis

This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.



Chemical Reactions Analysis

This involves identifying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity, basicity, and reactivity).


Scientific Research Applications

Anticancer Applications

Research on pyridazine derivatives, such as the synthesis of potential anticancer agents involving pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, demonstrates significant interest in this class of compounds for cancer treatment. These compounds have shown effects on the proliferation and the mitotic index of cultured cells and on the survival of mice bearing leukemia, indicating their potential as anticancer agents (Temple et al., 1983).

Heterocyclic Chemistry and Medicinal Chemistry

The synthesis and structural analysis of heterocyclic compounds, like pyridazine analogs, are of significant interest due to their pharmaceutical relevance. For instance, the detailed synthesis and characterization of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, including Density Functional Theory (DFT) calculations and Hirshfeld surface analysis, underscore the compound's potential in drug design and development (Sallam et al., 2021).

Iron Chelation Therapy

Pyridazine-based compounds have also been explored for their iron chelating properties, aiming to design ligands with high iron(III) affinity but low iron(II) affinity. This research is crucial for developing therapeutic agents for conditions like thalassemia or other iron overload diseases (Ma et al., 2014).

Nucleophilic Substitution Reactions

The study of nucleophilic substitution reactions in pyridazine compounds, such as those involving 2-aryl-5-hydroxypyridazin-3(2H)-ones, provides valuable insights into the reactivity and potential modifications of pyridazine derivatives for various scientific applications (Schober et al., 1990).

Biological Activity and Drug Development

The exploration of novel indolylpyridazinone derivatives and their reactions signifies ongoing research into the biological activities and potential therapeutic applications of pyridazine derivatives. This includes the synthesis of compounds with expected antibacterial activity, highlighting the versatility of pyridazine-based compounds in drug discovery and development (Abubshait, 2007).

Safety And Hazards

This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.


Future Directions

This involves identifying areas for further research, such as potential applications of the compound or unanswered questions about its properties or behavior.


Please consult a professional chemist or a reliable source for specific information about this compound. It’s always important to handle chemicals safely and responsibly.


properties

IUPAC Name

5-chloro-4-(3-hydroxypiperidin-1-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c10-8-7(4-11-12-9(8)15)13-3-1-2-6(14)5-13/h4,6,14H,1-3,5H2,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFEKAPNMCROBGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C(=O)NN=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-5-(3-hydroxypiperidin-1-yl)pyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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